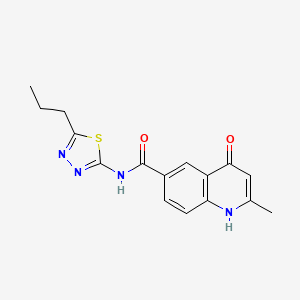

4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

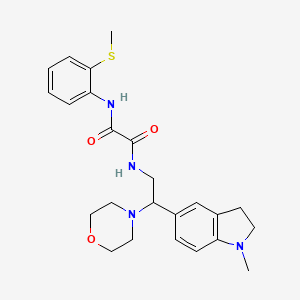

The compound “4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide” is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a bicyclic compound containing a benzene ring fused to a pyridine ring . The molecule also contains a thiadiazole ring, which is a type of heterocycle that contains sulfur and nitrogen atoms . The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the quinoline core, followed by the introduction of the thiadiazole ring and the various substituents . Several methods for the synthesis of quinoline derivatives have been reported in the literature, including classical methods like the Gould-Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach syntheses .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the quinoline and thiadiazole rings would give the molecule a rigid, planar structure. The hydroxy, methyl, and carboxamide groups would introduce additional complexity to the molecule’s structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of its various functional groups. The quinoline and thiadiazole rings could potentially participate in a variety of chemical reactions . The hydroxy group could act as a nucleophile or a leaving group, while the carboxamide group could participate in condensation or hydrolysis reactions .Scientific Research Applications

Antitumor and Antimicrobial Applications

- Antitumor Activities : Research has highlighted the synthesis and evaluation of thiazolo[5,4-b]quinoline derivatives, including structures similar to the specified compound, showing significant antitumor activities. These activities are attributed to specific structural features such as positive charge density, basic side chains, and conformational flexibility, which are essential for their interaction with tumor cells (Alvarez-Ibarra et al., 1997).

- Antimicrobial Effects : Various quinoline derivatives have been synthesized and tested for their antimicrobial properties. For example, some compounds have been shown to exhibit potent antibacterial and antifungal activities, highlighting the potential of quinoline structures in developing new antimicrobial agents (Özyanik et al., 2012).

Catalytic and Material Science Applications

- Photocatalytic and Electrochemical Properties : Quinoline derivatives have been utilized in the synthesis of complexes with octamolybdate-based structures, demonstrating promising electrocatalytic activities and photocatalytic properties for organic dye degradation. These findings suggest potential applications in environmental remediation and the development of new catalytic systems (Li et al., 2020).

Drug Discovery and Development

- Inhibitors of ATM Kinase : Novel 3-quinoline carboxamides have been discovered as selective inhibitors of the ATM kinase, an important target in cancer therapy. These compounds have shown efficacy in disease models, suggesting their potential as therapeutic agents (Degorce et al., 2016).

- Antimalarial and Antitumor Effects : Analogs of 2-amino-4-(hydrazino and hydroxyamino)-6-[(aryl)thio]quinazolines, related to quinoline structures, have been synthesized and assessed for their antimalarial and antitumor properties, although modifications were found to reduce these activities significantly (Werbel & Degnan, 1987).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Quinoline derivatives have been found to exhibit a wide range of biological activities, including antimalarial, antimicrobial, and anticancer activities . The exact mechanism of action would need to be determined through further study.

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its biological activity. Given the wide range of activities exhibited by quinoline derivatives, this compound could potentially have interesting applications in medicinal chemistry .

properties

IUPAC Name |

2-methyl-4-oxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-1H-quinoline-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-3-4-14-19-20-16(23-14)18-15(22)10-5-6-12-11(8-10)13(21)7-9(2)17-12/h5-8H,3-4H2,1-2H3,(H,17,21)(H,18,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOJWNZRUNNMIMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NN=C(S1)NC(=O)C2=CC3=C(C=C2)NC(=CC3=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-hydroxy-2-methyl-N-(5-propyl-1,3,4-thiadiazol-2-yl)quinoline-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,4-Dimethyl-6-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2433916.png)

![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2433931.png)